molecular formula C14H16N2O2 B1615559 2,3-Di-3-pyridylbutane-2,3-diol CAS No. 4989-59-7

2,3-Di-3-pyridylbutane-2,3-diol

Cat. No. B1615559
CAS RN: 4989-59-7
M. Wt: 244.29 g/mol
InChI Key: VVMJKASGEROCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Di-3-pyridylbutane-2,3-diol” is an organic compound with the molecular formula C14H16N2O2 . It is also known by its IUPAC name "2,3-bis(pyridin-3-yl)butane-2,3-diol" . The molecular weight of this compound is approximately 244.3 .


Molecular Structure Analysis

The molecular structure of “2,3-Di-3-pyridylbutane-2,3-diol” consists of a butane-2,3-diol backbone with a pyridin-3-yl group attached to each of the carbon atoms in the backbone . The SMILES notation for this compound is OC@(c1cccnc1)C@@(O)c2cccnc2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Di-3-pyridylbutane-2,3-diol” include a molecular weight of approximately 244.3 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Polymer Synthesis and Modification

2,3-Di-3-pyridylbutane-2,3-diol and related compounds have been explored in the synthesis and functionalization of polymers. For example, N-(2-tert-Butoxyethyl)pyrrole has been used in end-quenching TiCl4-catalyzed quasi-living isobutylene polymerizations, demonstrating the versatility of pyridyl-based compounds in tailoring polymer ends for specific applications (Morgan & Storey, 2010).

Coordination Chemistry

The functionality of pyridyl substituted acetylacetonates has been harnessed for constructing molecular and polymeric mixed-metal Cu(Co)/Be complexes. This showcases the role of 2,3-Di-3-pyridylbutane-2,3-diol derivatives in facilitating the formation of complex coordination compounds with potential applications in materials science and catalysis (Vreshch et al., 2003).

Catalysis

In the field of catalysis, the modification of catalysts using pyridyl-based ligands has shown to significantly alter their activity and selectivity. For instance, cyclometalated Ir(III) complexes utilizing ancillary ligands like 2,3-Di-3-pyridylbutane-2,3-diol derivatives have been investigated for their excited-state properties, which are crucial for applications in photoredox catalysis and organic light-emitting diodes (Li et al., 2005).

Biofuels and Biochemical Production

Research into microbial fermentative processes has led to the use of engineered strains of Escherichia coli for the production of (2S,3S)-butane-2,3-diol from glucose, demonstrating the potential of 2,3-Di-3-pyridylbutane-2,3-diol and its isomers in the sustainable production of biofuels and platform chemicals (Chu et al., 2015).

Crystal Engineering

The structural versatility of pyridyl-based ligands, including those related to 2,3-Di-3-pyridylbutane-2,3-diol, has been exploited in crystal engineering to assemble structures where halogen bonds coexist with coordinative and hydrogen bonds. This highlights their importance in the design of new materials with specific properties (Merkens et al., 2013).

properties

IUPAC Name

2,3-dipyridin-3-ylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-13(17,11-5-3-7-15-9-11)14(2,18)12-6-4-8-16-10-12/h3-10,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMJKASGEROCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)(C(C)(C2=CN=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964463
Record name 2,3-Di(pyridin-3-yl)butane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di-3-pyridylbutane-2,3-diol

CAS RN

4989-59-7
Record name 2,3-Di-3-pyridinyl-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4989-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Di-3-pyridylbutane-2,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Di(pyridin-3-yl)butane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-di-3-pyridylbutane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Di-3-pyridylbutane-2,3-diol
Reactant of Route 2
Reactant of Route 2
2,3-Di-3-pyridylbutane-2,3-diol
Reactant of Route 3
2,3-Di-3-pyridylbutane-2,3-diol
Reactant of Route 4
2,3-Di-3-pyridylbutane-2,3-diol
Reactant of Route 5
2,3-Di-3-pyridylbutane-2,3-diol
Reactant of Route 6
Reactant of Route 6
2,3-Di-3-pyridylbutane-2,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.